molecular formula C6H3BrN2S2 B1439931 6-Bromothiazolo[4,5-b]pyridine-2-thiol CAS No. 194668-71-8

6-Bromothiazolo[4,5-b]pyridine-2-thiol

Cat. No. B1439931
M. Wt: 247.1 g/mol
InChI Key: BPZQUJMYTNAMLT-UHFFFAOYSA-N
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Description

6-Bromothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic organic compound with the molecular formula C6H3BrN2S2 and a molecular weight of 247.14 . It is used in scientific research and has applications in fields such as drug discovery, organic synthesis, and material science.


Synthesis Analysis

The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol involves a four-step process. It starts with the reaction between 4-bromoaniline and thiosemicarbazide, followed by a cyclization reaction, esterification, and finally the reduction of the resulting ester with lithium aluminum hydride.


Molecular Structure Analysis

The molecular structure of 6-Bromothiazolo[4,5-b]pyridine-2-thiol consists of a thiazole ring fused to a pyridine ring. It contains a bromine atom, which makes it an ideal compound for radiolabeling and imaging studies .


Physical And Chemical Properties Analysis

6-Bromothiazolo[4,5-b]pyridine-2-thiol is a light brown crystalline solid that is soluble in polar solvents such as dimethyl sulfoxide and dimethylformamide. It has a strong absorption peak at 308 nm in its UV-Vis spectrum, attributed to the presence of the thiazole ring.

Scientific Research Applications

1. Halogen Dance Reaction and Synthesis Applications

  • The "halogen dance reaction" has been utilized for the synthesis of complex molecules, such as the natural product WS75624 B. This process involves strategic manipulation of halogens within thiazole compounds to achieve highly functionalized thiazole derivatives. This methodology underscores the utility of thiazole compounds, including those related to 6-Bromothiazolo[4,5-b]pyridine-2-thiol, in intricate synthetic pathways for natural products and potentially pharmacologically active compounds (Stangeland & Sammakia, 2004).

2. Antimicrobial and Antitumor Activity

  • Thiazolo[4,5-b]pyridines have been synthesized and evaluated for their antimicrobial activities, highlighting the potential of these compounds, including 6-Bromothiazolo[4,5-b]pyridine-2-thiol derivatives, in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, some derivatives have shown promising antitumor activities, suggesting their potential use in cancer therapy research (Chaban et al., 2012).

3. Corrosion Inhibition

  • Imidazo[4,5-b]pyridine derivatives, closely related to 6-Bromothiazolo[4,5-b]pyridine-2-thiol, have been investigated for their ability to inhibit corrosion of mild steel in acidic environments. These studies contribute to the understanding of how such compounds can be applied in protecting industrial materials against corrosion, thereby extending their lifespan and reducing maintenance costs (Saady et al., 2021).

4. Fluorescent Dye Chromophores

  • The synthesis and application of bromothiazolo[4,5-b]quinoxaline-based fluorescent dyes, which share structural similarities with 6-Bromothiazolo[4,5-b]pyridine-2-thiol, have been explored. These compounds show potential in the development of new fluorescent materials with applications in bioimaging, sensors, and organic electronics (Rangnekar & Sonawane, 2000).

Safety And Hazards

6-Bromothiazolo[4,5-b]pyridine-2-thiol should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

6-bromo-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZQUJMYTNAMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675371
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromothiazolo[4,5-b]pyridine-2-thiol

CAS RN

194668-71-8
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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